2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O/c1-16-7-9-17(10-8-16)20(25-13-11-24(2)12-14-25)15-23-21(26)18-5-3-4-6-19(18)22/h3-10,20H,11-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWOSJOBWVJLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:
Amidation: The formation of the benzamide structure involves the reaction of a brominated benzoyl chloride with an amine, such as 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the tolyl group.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the benzamide structure.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzamide derivatives.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide would depend on its specific interactions with molecular targets. These could include:
Receptors: Binding to and modulating the activity of specific receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides with Piperazine Moieties
Compound A : 4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1)
- Structure : Chlorine substituent at the para position of the benzamide; phenylpiperazine instead of methylpiperazine.
- The unsubstituted phenylpiperazine may confer weaker selectivity for specific receptors compared to the 4-methylpiperazine in the target compound .
- Molecular Weight : 361.84 g/mol vs. 419.85 g/mol (calculated for target compound).
Compound B : N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide
- Structure : Nitro group at benzamide para position; methoxyphenyl-piperazine and pyridyl substituents.
- Key Differences: The nitro group is strongly electron-withdrawing, altering electronic properties and reactivity compared to the bromine in the target compound.
- Crystallographic Data: Monoclinic crystal system (P21/n), Z = 4, with distinct packing interactions due to the nitro and pyridyl groups .
Brominated Benzamide Derivatives
Compound C : 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide
- Structure : Bromine at benzamide para position; nitro and methoxy groups on the aniline ring.
- Key Differences :
Compound D : 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide
- Structure : Bromine at benzamide ortho position; pyrazole ring substituted with 4-methylbenzyl.
- Key Differences :
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Benzamide) | Piperazine Substituent |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₅BrN₃O | 419.85 | 2-bromo | 4-methyl |
| Compound A | C₁₉H₂₀ClN₃O₂ | 361.84 | 4-chloro | Phenyl |
| Compound B | C₂₅H₂₇N₅O₄ | 461.52 | 4-nitro | 2-Methoxyphenyl |
| Compound C | C₁₄H₁₁BrN₂O₄ | 343.16 | 4-bromo | N/A |
Biological Activity
2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom and a piperazine moiety, is being investigated for various therapeutic applications, including its effects on cancer and neurological disorders.
- Molecular Formula : C17H24BrN3O2
- Molecular Weight : 382.29536 g/mol
- IUPAC Name : 2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- Structure : The compound features a benzamide structure with a bromine substituent and a piperazine ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system, while the benzamide structure may facilitate binding to various enzymes involved in metabolic pathways.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular signaling.
- Enzyme Inhibition : It could inhibit enzymes involved in cell proliferation and survival, which is particularly relevant in cancer therapy.
Biological Activity Studies
Research on 2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has revealed several promising biological activities:
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of related benzamide derivatives:
Q & A
Q. What experimental approaches elucidate allosteric vs. orthosteric interactions with target receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
